molecular formula C9H16N2O3 B6281651 tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate CAS No. 1142190-74-6

tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate

Cat. No.: B6281651
CAS No.: 1142190-74-6
M. Wt: 200.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. It is known for its unique structure, which includes a tert-butyl group, a hydroxyimino group, and a cyclobutyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The cyclobutyl ring provides structural stability, allowing the compound to interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the cyclobutyl ring.

    N-Boc-hydroxylamine: Contains a similar hydroxyimino group but differs in the overall structure.

Uniqueness

Tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate is unique due to its combination of a tert-butyl group, a hydroxyimino group, and a cyclobutyl ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1142190-74-6

Molecular Formula

C9H16N2O3

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.